molecular formula C21H23ClN2O5S B11238057 1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide

Cat. No.: B11238057
M. Wt: 450.9 g/mol
InChI Key: XMQUCQOVTDUVST-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methanesulfonyl group, and a benzodioxinyl group attached to a piperidine carboxamide backbone. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-chlorobenzyl methanesulfonate. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to yield the corresponding sulfonamide. The final step involves the coupling of the sulfonamide with piperidine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE
  • 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the methanesulfonyl group contributes to its stability and solubility. The benzodioxinyl group adds to its potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C21H23ClN2O5S/c22-18-6-2-1-4-16(18)14-30(26,27)24-9-3-5-15(13-24)21(25)23-17-7-8-19-20(12-17)29-11-10-28-19/h1-2,4,6-8,12,15H,3,5,9-11,13-14H2,(H,23,25)

InChI Key

XMQUCQOVTDUVST-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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